(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and bromo functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-benzyl bromide and (S)-3,N-dimethyl-butyramide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the amide, followed by nucleophilic substitution with 2-bromo-benzyl bromide.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation and Reduction: Products include nitroso, nitro, secondary, and tertiary amines.
Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.
Scientific Research Applications
(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: It is employed in the development of advanced materials such as liquid crystals and organic semiconductors.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The bromo group can participate in electrophilic aromatic substitution reactions, while the amino group can engage in hydrogen bonding and nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-benzylamine: Similar structure but lacks the dimethyl-butyramide moiety.
N-(2-Bromo-benzyl)-3,3-dimethylbutanamide: Similar structure but lacks the amino group.
(S)-2-Amino-3,3-dimethylbutanamide: Similar structure but lacks the bromo-benzyl group.
Uniqueness
(S)-2-Amino-N-(2-bromo-benzyl)-3,N-dimethyl-butyramide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKZFJJPRUVCRY-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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